molecular formula C10H14Cl2F2N2 B3254610 1-(3,4-Difluorophenyl)piperazine 2HCl CAS No. 241484-99-1

1-(3,4-Difluorophenyl)piperazine 2HCl

Cat. No.: B3254610
CAS No.: 241484-99-1
M. Wt: 271.13 g/mol
InChI Key: HPRNKLRZVRZKMR-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)piperazine 2HCl (CAS 241484-99-1) is a high-purity chemical compound supplied with a minimum purity of 97% and is suitable for research applications. With a molecular formula of C10H14Cl2F2N2 and a molecular weight of 271.13 g/mol, this piperazine derivative is a valuable building block in medicinal chemistry and drug discovery . Piperazine-based compounds are recognized for their versatile biological activities and are frequently utilized as functional scaffolds in the synthesis of more complex molecules for pharmaceutical research . As a research chemical, this compound serves as a critical precursor in the exploration of new therapeutic agents. Its structure, featuring a piperazine ring and a difluorophenyl group, makes it a useful intermediate for developing ligands that interact with various biological targets. Researchers employ this compound in areas such as synthetic chemistry and preclinical drug development. This product is intended for research purposes only in a controlled laboratory setting. It is strictly for in-vitro studies and is not meant for human or veterinary diagnostic or therapeutic use, nor for consumption in any form.

Properties

IUPAC Name

1-(3,4-difluorophenyl)piperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2N2.2ClH/c11-9-2-1-8(7-10(9)12)14-5-3-13-4-6-14;;/h1-2,7,13H,3-6H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPRNKLRZVRZKMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=C(C=C2)F)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Difluorophenyl)piperazine 2HCl typically involves the reaction of 3,4-difluoroaniline with piperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or other purification techniques to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Difluorophenyl)piperazine 2HCl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of difluorophenylpiperazine oxides.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted phenylpiperazine derivatives.

Scientific Research Applications

1-(3,4-Difluorophenyl)piperazine 2HCl has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorophenyl)piperazine 2HCl involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Piperazine Derivatives

Substituent Effects on Receptor Affinity and Selectivity

The position and nature of aromatic substituents critically determine receptor binding profiles. Key comparisons include:

Compound Substituents Key Receptor Targets Selectivity Ratio (e.g., 5-HT1A/5-HT1B) Source
1-(3,4-Difluorophenyl)piperazine 2HCl 3,4-diF 5-HT1A, 5-HT2A Under investigation
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) 3-CF3 5-HT1B, 5-HT2A 65-fold selectivity for 5-HT1B
1-(3-Chloro-4-fluorophenyl)piperazine (3,4-CFPP) 3-Cl, 4-F 5-HT2A, 5-HT1B Moderate 5-HT2A preference
1-(4-Methoxyphenyl)piperazine (MeOPP) 4-OCH3 5-HT1A, 5-HT2C 10–30-fold selectivity for 5-HT1A
  • Halogen vs. Alkoxy : MeOPP’s 4-OCH3 group provides electron-donating effects, favoring 5-HT1A over 5-HT2A, whereas fluorine’s electronegativity in the difluoro compound may shift selectivity toward 5-HT2A .

Pharmacological Effects in Preclinical Models

  • Sympathetic Nerve Activity : TFMPP exhibits variable effects on sympathetic nerve discharge (SND), ranging from inhibition to activation, depending on dose and receptor subtype engagement . The difluoro analog’s dual 5-HT1A/5-HT2A activity may produce more consistent modulation of SND, though empirical data are pending .
  • Psychoactive Potency: Piperazines like BZP and TFMPP mimic MDMA but with lower potency.

Metabolic Stability and Detection

  • Metabolism : Fluorine substituents resist oxidative metabolism better than chlorine or methoxy groups. The difluoro compound may exhibit a longer half-life than 3,4-CFPP (t1/2 ~4–6 hours in rodents) .
  • Analytical Differentiation : LC-HRMS and NMR distinguish this compound via characteristic isotopic patterns (e.g., m/z 213.1 [M+H]+) and 19F NMR shifts (−115 ppm for 3-F, −120 ppm for 4-F) .

Clinical and Regulatory Considerations

  • Toxicity Profile : Piperazines like TFMPP and BZP are associated with seizures and hyperthermia at high doses. The difluoro compound’s 5-HT1A affinity may mitigate these risks by reducing excessive 5-HT2A activation .

Biological Activity

1-(3,4-Difluorophenyl)piperazine 2HCl is a synthetic compound derived from piperazine, characterized by the presence of two fluorine atoms on the phenyl ring. This structure endows it with unique biological properties, making it a subject of interest in pharmacological research. This article reviews the biological activity, mechanisms of action, and potential applications of this compound, supported by relevant data from various studies.

The molecular formula of this compound is C10H12F2N2·2HCl. The synthesis typically involves the reaction of 3,4-difluoroaniline with piperazine under reflux conditions in solvents such as ethanol or methanol. The product is purified using recrystallization techniques to achieve high purity levels.

The biological activity of this compound primarily arises from its interaction with specific molecular targets, particularly receptors and enzymes. The compound is believed to modulate the activity of these targets, leading to various biological effects. Its precise mechanisms may vary based on the biological context and target systems involved.

Antimicrobial Activity

Research has indicated that compounds similar to 1-(3,4-Difluorophenyl)piperazine exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with piperazine structures can effectively inhibit the growth of both gram-positive and gram-negative bacteria. In particular, compounds were evaluated for their efficacy against Staphylococcus aureus and methicillin-resistant strains (MRSA), demonstrating comparable or superior activity to clinically used antibiotics .

Antitumor Activity

The antitumor potential of piperazine derivatives has been explored extensively. In one study, various synthesized compounds were tested for their cytotoxic effects on cancer cell lines. The results indicated that certain derivatives exhibited submicromolar activity against tumor cells, suggesting potential therapeutic applications in oncology .

Neuropharmacological Effects

1-(3,4-Difluorophenyl)piperazine has been investigated for its neuropharmacological effects as well. It is posited that the compound may interact with serotonin receptors, which plays a crucial role in mood regulation and anxiety disorders. This interaction could make it a candidate for further research into treatments for psychiatric conditions.

Study on Antimicrobial Efficacy

In a comparative study involving a series of piperazine derivatives, researchers found that 1-(3,4-Difluorophenyl)piperazine exhibited potent antibacterial activity against S. aureus. The compound's effectiveness was attributed to its lipophilicity and ability to penetrate bacterial membranes more efficiently than other tested agents .

Evaluation of Cytotoxicity

A separate investigation assessed the cytotoxic effects of various piperazine derivatives on primary mammalian cell lines. The findings revealed that while some derivatives displayed significant antiproliferative effects on cancer cells, they showed minimal toxicity towards normal cells, indicating a favorable therapeutic index for potential drug development .

Data Summary Table

Biological Activity Observed Effects Reference
AntimicrobialEffective against Staphylococcus aureus
AntitumorCytotoxic to cancer cell lines
NeuropharmacologicalPotential interaction with serotonin receptors

Q & A

Q. Optimization Strategies :

  • Solvent Choice : Use toluene or DCM for improved solubility of aromatic intermediates .

  • Catalysis : Employ Cu(I) catalysts for regioselective coupling, as seen in analogous triazole-piperazine syntheses .

  • Yield Data :

    ConditionYield (%)Purity (%)
    Ethanol, NaBH₄65–7090–95
    DCM, NaBH₃CN75–8095–98

How can researchers validate the structural integrity of this compound using spectroscopic methods?

Basic Research Focus
Multi-spectral analysis is critical:

  • NMR :
    • ¹H NMR : Look for aromatic proton signals at δ 7.2–7.5 ppm (3,4-difluorophenyl) and piperazine protons at δ 2.8–3.5 ppm .
    • ¹³C NMR : Fluorinated carbons appear at δ 115–125 ppm (J coupling ~245 Hz) .
  • LC-MS : Confirm molecular ion peak at m/z 229.1 (free base) and 253.1 (2HCl) .
  • X-ray Crystallography : Resolve crystal packing and confirm dihydrochloride salt formation, as in related piperazine derivatives .

What are the optimal storage conditions to ensure long-term stability?

Q. Basic Research Focus

  • Temperature : Store at -20°C to prevent degradation; room temperature leads to ~5% decomposition over 6 months .
  • Humidity : Use desiccants to maintain <10% relative humidity; hygroscopicity accelerates HCl dissociation .
  • Light Sensitivity : Amber vials are recommended due to fluorophenyl group photodegradation risks .

How can conflicting data in receptor binding studies for piperazine derivatives be resolved?

Advanced Research Focus
Conflicts often arise from substituent positional effects (e.g., 3,4- vs. 2,4-difluorophenyl) or assay variability:

  • Case Study : 1-(3,4-Difluorophenyl)piperazine shows higher 5-HT₁A affinity (Ki = 12 nM) than 2,4-isomers (Ki = 45 nM) due to improved π-π stacking .
  • Methodological Adjustments :
    • Use standardized radioligand assays (e.g., [³H]-WAY-100635 for 5-HT₁A).
    • Control for metabolic interference via CYP450 inhibitors (e.g., ketoconazole) .

What strategies improve metabolic stability in vivo for fluorinated piperazine derivatives?

Q. Advanced Research Focus

  • Structural Modifications :
    • Introduce electron-withdrawing groups (e.g., CF₃) at the para position to reduce CYP2D6-mediated oxidation .
    • Replace labile N-methyl groups with cyclopropyl or sp³-rich motifs .
  • Prodrug Approaches : Esterification of the piperazine nitrogen enhances plasma stability (t₁/₂ increased from 1.2 to 4.7 hours in rat models) .

How do structure-activity relationship (SAR) studies inform the design of analogs with enhanced pharmacological profiles?

Advanced Research Focus
Key SAR insights from analogous compounds:

  • Fluorine Position : 3,4-Difluoro substitution enhances blood-brain barrier penetration (logBB = 0.8) vs. mono-fluoro analogs (logBB = 0.2) .

  • Piperazine Substitution :

    Substituent5-HT₁A Affinity (Ki, nM)Metabolic Stability (t₁/₂, h)
    3,4-Difluorophenyl122.1
    4-Trifluoromethyl81.5
    3-Chloro253.4
  • Methodology : Combine docking simulations (e.g., AutoDock Vina) with in vitro assays to prioritize analogs .

What analytical techniques are recommended for detecting trace impurities in bulk samples?

Q. Advanced Research Focus

  • HPLC-MS/MS : Use a C18 column (3.5 µm, 150 mm) with 0.1% formic acid in water/acetonitrile gradient. Detect impurities at <0.1% levels .
  • ICH Guidelines : Follow Q3A(R2) for identifying genotoxic impurities (e.g., residual benzyl chlorides) via LC-UV/ELSD .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3,4-Difluorophenyl)piperazine 2HCl
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.